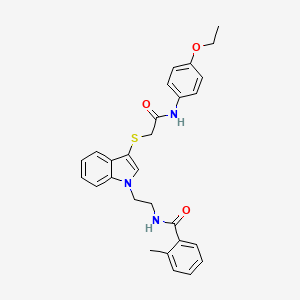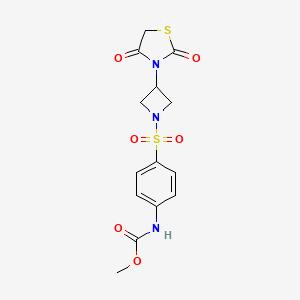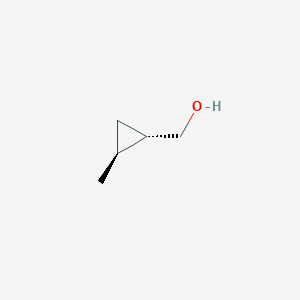
1-(1-(thiophen-2-ylsulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1-(thiophen-2-ylsulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a heterocyclic compound that consists of a pyrrolidine ring, a thiophene ring, and a triazole ring.
科学的研究の応用
Potential as Anticancer Agents
A novel sulfur heterocyclic thiophene derivative containing 1,2,3-triazole and pyridine moieties, synthesized for biological evaluation, displayed promising in vitro cytotoxicity against human cancer cell lines, including breast, lung, and prostate cancer cells. Computational quantum chemical studies, alongside in silico ADMET properties estimation and molecular docking analysis, suggest its potential as a human topoisomerase IIα inhibiting anticancer agent (Murugavel et al., 2019).
Electrochemical and Optical Properties for Material Science
Research on benzotriazole derivatives, including derivatives of 1,2,3-triazole, has shown that the position of pendant groups can significantly alter the electronic structure of polymers, affecting their optical and electrochemical behaviors. This opens up possibilities for developing multi-colored electrochromic materials with applications in smart windows and displays (Yiĝitsoy et al., 2011).
Antibacterial Activity
Nitrogen-carbon-linked (azolylphenyl)oxazolidinone derivatives, which include triazole moieties, have been synthesized to expand the spectrum of antibacterial activity to include Gram-negative organisms such as Haemophilus influenzae and Moraxella catarrhalis. This demonstrates the role of triazole derivatives in addressing the challenge of antibiotic resistance (Genin et al., 2000).
Synthesis and Properties for Drug Development
The synthesis and study of 1,2,4-triazole derivatives and their potential for exhibiting various biological activities highlight the importance of these compounds in drug development. Combining triazole with pyrrole and indole derivatives increases the likelihood of finding substances with specific biological activities, useful in developing new therapeutic agents (Hotsulia, 2019).
特性
IUPAC Name |
1-(1-thiophen-2-ylsulfonylpyrrolidin-3-yl)triazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O2S2/c15-18(16,10-2-1-7-17-10)13-5-3-9(8-13)14-6-4-11-12-14/h1-2,4,6-7,9H,3,5,8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXTHGTPFZXBWRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2C=CN=N2)S(=O)(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![4-[bis(2-methylpropyl)sulfamoyl]-N-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)benzamide](/img/structure/B2581167.png)
![Tert-butyl N-[(3R)-1-hydroxypentan-3-yl]carbamate](/img/structure/B2581168.png)
![N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2581169.png)
![N-(4-Methylphenyl)-2-(1'-methylspiro[1H-quinazoline-2,4'-piperidine]-4-yl)sulfanylacetamide](/img/structure/B2581170.png)



![2-{[1-(4-ethoxyphenyl)-1H-1,3-benzodiazol-2-yl]sulfanyl}acetic acid](/img/structure/B2581178.png)
![2-[(3-butyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2,5-difluorophenyl)acetamide](/img/structure/B2581180.png)
